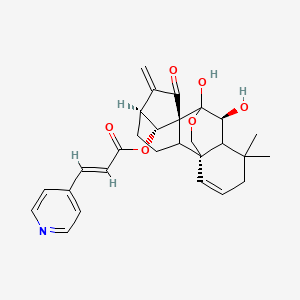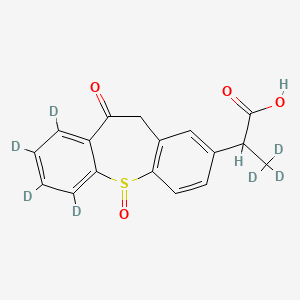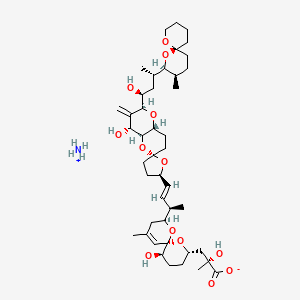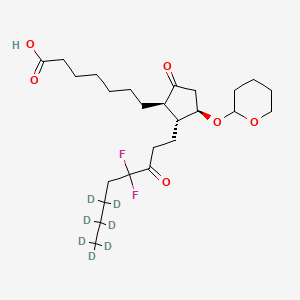
O-Tetrahydropyranyl Lubiprostone-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Tetrahydropyranyl Lubiprostone-d7 es un derivado marcado con deuterio de O-Tetrahydropyranyl Lubiprostone. Este compuesto se utiliza principalmente en la investigación científica debido a su etiquetado con isótopos estables, lo que permite estudios metabólicos y farmacocinéticos detallados. Los átomos de deuterio en el compuesto proporcionan una ventaja única para rastrear y analizar las vías bioquímicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de O-Tetrahydropyranyl Lubiprostone-d7 implica varios pasos, comenzando con el precursor Lubiprostone. El proceso típicamente incluye:
Protección de grupos hidroxilo: Los grupos hidroxilo de Lubiprostone se protegen utilizando grupos tetrahydropyranyl (THP) para formar O-Tetrahydropyranyl Lubiprostone.
Etiquetado con deuterio: El compuesto protegido se somete luego a reacciones de intercambio de deuterio para reemplazar átomos de hidrógeno específicos con deuterio. Este paso a menudo involucra el uso de reactivos y disolventes deuterados bajo condiciones controladas para garantizar un etiquetado selectivo.
Desprotección: Finalmente, los grupos THP se eliminan para producir this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a granel: Síntesis a gran escala del precursor Lubiprostone.
Protección y etiquetado: Protección de grupos hidroxilo y posterior etiquetado con deuterio utilizando reactivos y equipos de calidad industrial.
Purificación: El producto final se purifica mediante técnicas como la cromatografía para garantizar una alta pureza y calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
O-Tetrahydropyranyl Lubiprostone-d7 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, que son útiles para estudiar sus vías metabólicas.
Reducción: Las reacciones de reducción se pueden utilizar para estudiar la estabilidad y la reactividad del compuesto en diferentes condiciones.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los átomos de deuterio, para estudiar los efectos isotópicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos bajo condiciones controladas para estudiar reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas del compuesto, mientras que la reducción puede conducir a productos completamente o parcialmente reducidos.
Aplicaciones Científicas De Investigación
O-Tetrahydropyranyl Lubiprostone-d7 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en la espectroscopia de resonancia magnética nuclear (RMN) para estudiar mecanismos de reacción y cinética.
Biología: Ayuda a rastrear vías metabólicas y comprender las interacciones bioquímicas de Lubiprostone en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción (ADME) de Lubiprostone.
Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad.
Mecanismo De Acción
El mecanismo de acción de O-Tetrahydropyranyl Lubiprostone-d7 es similar al de Lubiprostone. Actúa principalmente activando los canales de cloruro en el tracto gastrointestinal, lo que lleva a un aumento de la secreción de líquidos y una mejoría del movimiento intestinal. El etiquetado con deuterio permite estudios detallados de su interacción con los objetivos moleculares y las vías, proporcionando información sobre su farmacodinámica.
Comparación Con Compuestos Similares
Compuestos similares
Lubiprostone: La forma no deuterada del compuesto, utilizada clínicamente para tratar el estreñimiento crónico.
O-Tetrahydropyranyl Lubiprostone: El compuesto precursor utilizado en la síntesis del derivado deuterado.
Singularidad
O-Tetrahydropyranyl Lubiprostone-d7 es único debido a su etiquetado con isótopos estables, lo que proporciona ventajas distintas en las aplicaciones de investigación. Los átomos de deuterio mejoran la estabilidad del compuesto y permiten un rastreo preciso en estudios metabólicos, convirtiéndolo en una herramienta valiosa tanto en la investigación académica como industrial.
Al comprender la síntesis, las reacciones, las aplicaciones y el mecanismo de acción de this compound, los investigadores pueden aprovechar sus propiedades únicas para avanzar en el conocimiento científico y desarrollar nuevas estrategias terapéuticas.
Propiedades
Fórmula molecular |
C25H40F2O6 |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
Clave InChI |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
SMILES canónico |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


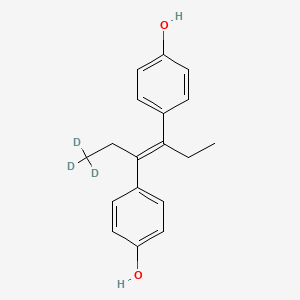
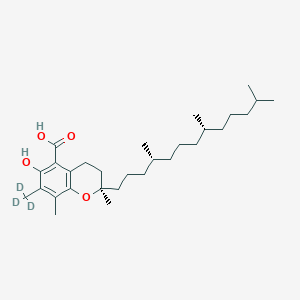

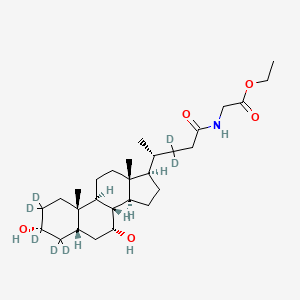
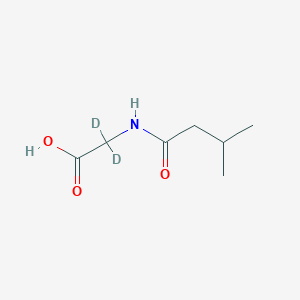

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)



